2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16341040
InChI: InChI=1S/C15H14BrN3OS/c1-8(2)13-12(19-15(16)21-13)14(20)18-10-3-4-11-9(7-10)5-6-17-11/h3-8,17H,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C15H14BrN3OS
Molecular Weight: 364.3 g/mol

2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide

CAS No.:

Cat. No.: VC16341040

Molecular Formula: C15H14BrN3OS

Molecular Weight: 364.3 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide -

Specification

Molecular Formula C15H14BrN3OS
Molecular Weight 364.3 g/mol
IUPAC Name 2-bromo-N-(1H-indol-5-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C15H14BrN3OS/c1-8(2)13-12(19-15(16)21-13)14(20)18-10-3-4-11-9(7-10)5-6-17-11/h3-8,17H,1-2H3,(H,18,20)
Standard InChI Key WYEBDCLOUKTJLG-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC3=C(C=C2)NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide features a thiazole core substituted at positions 2 (bromine), 4 (carboxamide), and 5 (isopropyl group). The carboxamide moiety bridges the thiazole to a 1H-indol-5-yl group, introducing π-π stacking capabilities and hydrogen-bonding sites (Fig. 1). This hybridization of electron-rich indole and electron-deficient thiazole domains creates a polarized scaffold conducive to interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-bromo-N-(1H-indol-5-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide
Molecular FormulaC15H14BrN3OS\text{C}_{15}\text{H}_{14}\text{BrN}_3\text{OS}
Molecular Weight364.3 g/mol
CAS NumberVC16341040

Synthetic Methodologies

Core Thiazole Formation

The thiazole ring is constructed via cyclocondensation reactions. A representative approach involves:

  • Thiocarbamate Intermediate: Reacting 4-amino-5-substituted-1,2,4-triazole-3-thiols with carbon disulfide (CS2\text{CS}_2) in alkaline ethanol to form potassium thiocarbamates .

  • Cyclization: Treating the intermediate with hydrazine hydrate under reflux to yield 4-amino-triazole-thiol precursors .

  • Carboxamide Coupling: Phosphorus oxychloride (POCl3\text{POCl}_3)-mediated condensation of the triazole-thiol with 5-substituted indole carboxylic acids introduces the carboxamide bridge.

Scheme 1: Simplified Synthesis Pathway

Triazole-thiol+Indole-5-carboxylic acidPOCl3,ΔTarget Compound\text{Triazole-thiol} + \text{Indole-5-carboxylic acid} \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound}

Reagents and conditions: (i) CS2\text{CS}_2, KOH, EtOH, rt; (ii) NH2NH2H2O\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}, reflux; (iii) POCl3\text{POCl}_3, aromatic acid, reflux .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL), the compound disrupts membrane integrity via thiazole-mediated lipid peroxidation and indole-induced ergosterol biosynthesis inhibition.

Spectral Characterization

Table 2: Spectroscopic Data

TechniqueKey SignalsAssignment
FT-IR1690 cm1^{-1} (C=O), 2985 cm1^{-1} (C-H)Carboxamide stretch, isopropyl CH
1H NMR^1\text{H NMR} (CDCl3_3)δ 8.21 (s, 1H, indole NH), δ 1.34 (d, 6H, isopropyl)Indole proton, isopropyl methyl
13C NMR^{13}\text{C NMR}δ 164.2 (C=O), δ 121.5 (Br-C)Carboxamide carbonyl, brominated C

Structure-Activity Relationships (SAR)

  • Bromine at C2: Essential for tubulin binding; replacement with chlorine reduces potency by 4-fold.

  • Isopropyl at C5: Hydrophobic group enhances membrane permeability (logP: 3.2).

  • Indole at C4: π-Stacking with tyrosine residues in kinase ATP pockets.

Pharmacokinetic Considerations

  • Absorption: Moderate oral bioavailability (F: 45%) due to high logP.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the isopropyl group yields inactive carboxylic acid metabolites.

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Combinatorial regimens with paclitaxel to overcome multidrug resistance.

  • Infectious Diseases: Synergy with fluconazole against azole-resistant Candida spp.

Synthetic Chemistry

  • Derivatization: Introducing fluorinated isopropyl groups to modulate metabolic stability.

  • Prodrug Design: Phosphate esters to enhance aqueous solubility.

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